Glyceryl caprylate-caprate

Catalog No.
S1794698
CAS No.
73398-61-5
M.F
C21H39O6-
M. Wt
387.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glyceryl caprylate-caprate

CAS Number

73398-61-5

Product Name

Glyceryl caprylate-caprate

IUPAC Name

11-(2,3-dihydroxypropoxycarbonyl)heptadecanoate

Molecular Formula

C21H39O6-

Molecular Weight

387.5 g/mol

InChI

InChI=1S/C21H40O6/c1-2-3-4-10-13-18(21(26)27-17-19(23)16-22)14-11-8-6-5-7-9-12-15-20(24)25/h18-19,22-23H,2-17H2,1H3,(H,24,25)/p-1

SMILES

CCCCCCC(CCCCCCCCCC(=O)[O-])C(=O)OCC(CO)O

Synonyms

CAPRYLIC/CAPRIC TRIGLYCERIDES;odo;MEDIUM-CHAINTRIGLYCERIDE;Mixed decanoyl octanoyl glycerides;Caprylic / capric triglyceride;Decanoyl- and octanoyl glycerides;Einecs 277-452-2;Glycerin, mixed triester with caprylic acid and capric acid

Canonical SMILES

CCCCCCC(CCCCCCCCCC(=O)[O-])C(=O)OCC(CO)O

Biosurfactant Synthesis

Scientific Field: Food Science and Biotechnology

Summary of Application: Glyceryl caprylate-caprate is used in the biosynthesis of glyceride glycoside, a nonionic surfactant, by amylosucrase, a powerful glycosyltransferase .

Methods of Application: Recombinant amylosucrases from Deinococcus geothermalis (DgAS) and Bifidobacterium thermophilum (BtAS) were used to synthesize biosurfactants from glyceryl caprylate, glyceryl caprate, and polyglyceryl-2 caprate . The transglycosylation reactions of DgAS were more effective than those of BtAS .

Results or Outcomes: The results of the transglycosylation reaction were consistent for both ASases, with glyceryl caprylate acceptor showing the highest concentration .

Gastrointestinal Permeation Enhancement

Scientific Field: Pharmaceutical Technology

Summary of Application: Glyceryl caprylate-caprate is used as a gastrointestinal permeation enhancer for the development of oral peptide pharmaceuticals .

Methods of Application: Sodium caprylate (C8) has been used as a gastrointestinal permeation enhancer for octreotide . The Eligen technology using sodium salcaprozate (SNAC), TPE technology using C8, and gastrointestinal permeation enhancement technology (GIPET) using sodium caprate (C10) were discussed .

Results or Outcomes: The use of glyceryl caprylate-caprate as a permeation enhancer has led to the successful development of oral dosage forms of peptide pharmaceuticals .

Skin Penetration Enhancement

Scientific Field: Cosmetic Science

Summary of Application: Glyceryl Caprylate/Caprate possesses properties that may enhance the penetration of other ingredients through the skin.

Methods of Application: Studies have investigated similar glycerol esters for this purpose, demonstrating their ability to loosen skin barrier structures and facilitate the delivery of topically applied drugs and cosmetics.

Results or Outcomes: The use of Glyceryl Caprylate/Caprate as a skin penetration enhancer has shown promising results in facilitating the delivery of topically applied drugs and cosmetics.

Oral Peptide Pharmaceuticals

Summary of Application: Glyceryl caprylate-caprate is used in the development of oral peptide pharmaceuticals . It is used in the formulation of Capmul® MCM, which is composed of 41.9% Capmul® MCM, 23.3% PEG 400, 21.3% Tween® 80, 5% Captex® (glyceryl tricaprylate caprate), and 0.5% (5 mg) of fondaparinux .

Methods of Application: The Eligen technology using sodium salcaprozate (SNAC), TPE technology using C8, and gastrointestinal permeation enhancement technology (GIPET) using C10 were discussed .

Solubilization or Dispersion of Active Substances

Scientific Field: Pharmaceutical and Cosmetic Science

Summary of Application: Glyceryl caprylate-caprate is efficient in the solubilization or dispersion of active substances and polar lipids .

Methods of Application: It is used as an emulsifier or co-emulsifier of choice in the preparation of stable, self-emulsifying lipid-based microemulsions .

Results or Outcomes: The use of Glyceryl Caprylate/Caprate as a solubilizer or dispersant has shown promising results in facilitating the delivery of active substances and polar lipids .

Glyceryl caprylate-caprate is a diester derived from glycerol and the medium-chain fatty acids caprylic acid (octanoic acid) and capric acid (decanoic acid). This compound is recognized for its emulsifying, skin-conditioning, and antimicrobial properties, making it a valuable ingredient in various cosmetic and personal care formulations. Glyceryl caprylate-caprate is classified as a non-ionic surfactant, which allows it to stabilize emulsions by reducing the interfacial tension between oil and water phases .

The primary reaction involved in the formation of glyceryl caprylate-caprate is esterification, where glycerol reacts with caprylic and capric acids. This process typically requires an acidic catalyst to facilitate the reaction. Under specific conditions, glyceryl caprylate-caprate can undergo hydrolysis, breaking down into glycerol and the respective fatty acids when exposed to strong acids or bases .

Types of Reactions

  • Esterification: Formation of glyceryl caprylate-caprate from glycerol and fatty acids.
  • Hydrolysis: Breakdown of glyceryl caprylate-caprate into glycerol and fatty acids under acidic or alkaline conditions.

Common Reagents

  • Acidic catalysts (e.g., sulfuric acid)
  • Strong acids or bases for hydrolysis

Glyceryl caprylate-caprate exhibits notable biological activities, particularly as a skin-conditioning agent. It acts as an emollient that enhances skin texture and moisture retention. Additionally, it has antimicrobial properties, making it effective in preserving cosmetic formulations by preventing microbial growth at concentrations of 0.5–1% .

In terms of pharmacological applications, glyceryl caprylate-caprate is utilized as a gastrointestinal permeation enhancer in oral peptide pharmaceuticals, improving the absorption of drugs.

The synthesis of glyceryl caprylate-caprate can be achieved through several methods:

  • Conventional Esterification:
    • Glycerol is reacted with caprylic and capric acids under heat with an acidic catalyst.
    • The reaction conditions involve maintaining specific temperatures for optimal esterification rates.
  • Microwave Synthesis:
    • This method utilizes microwave energy to enhance the esterification reaction between glycerol and the fatty acids.
    • A composite catalyst is employed to improve efficiency and control over the molar ratios of the reactants, resulting in high-quality products with reduced energy consumption .

Glyceryl caprylate-caprate is widely used in various industries due to its multifunctional properties:

  • Cosmetics: As an emulsifier in creams, lotions, and shampoos, it helps stabilize formulations by allowing oil and water to mix effectively.
  • Pharmaceuticals: Used as a permeation enhancer for oral drug delivery systems.
  • Food Industry: Serves as a food additive for its emulsifying properties.

Research indicates that glyceryl caprylate-caprate interacts with cellular membranes, enhancing permeability and potentially aiding in drug delivery systems. Its ability to disrupt lipid membranes at certain concentrations allows it to facilitate the absorption of hydrophilic compounds across biological barriers .

Cellular Effects

  • Enhances moisture retention in skin cells.
  • Exhibits antimicrobial activity against various pathogens.

Glyceryl caprylate-caprate shares similarities with other glyceride compounds but has unique properties that distinguish it:

Compound NameStructure CharacteristicsUnique Properties
Glyceryl CaprylateMonoester of glycerolStronger emulsifying properties
Glyceryl CaprateMonoester of glycerolHigher viscosity compared to glyceryl caprylate
Polyglyceryl-2 CapratePolymeric structureEnhanced stability in formulations
Sorbitan MonostearateEster of sorbitolMore hydrophilic, used primarily as an emulsifier

Glyceryl caprylate-caprate's unique combination of medium-chain fatty acids contributes to its effectiveness as both an emollient and antimicrobial agent, setting it apart from other similar compounds .

Glyceryl caprylate-caprate represents a mixed ester compound derived from glycerol esterified with medium-chain fatty acids, primarily caprylic acid (C8:0) and capric acid (C10:0) [1]. The molecular structure consists of a glycerol backbone with three carbon atoms, each potentially bearing a hydroxyl group that can undergo esterification with fatty acids [2]. The molecular formula varies depending on the specific composition and degree of esterification, but is commonly represented as C21H39O6- for certain forms [1].

The compound exhibits significant structural diversity due to positional isomerism, which arises from the different possible arrangements of fatty acid chains on the glycerol backbone [3]. The glycerol molecule contains three hydroxyl groups at positions designated as sn-1, sn-2, and sn-3, where "sn" refers to stereospecific numbering [4]. This numbering system provides a standardized way to describe the position of fatty acids in the glycerol molecule, with sn-1 and sn-3 being the primary hydroxyl groups and sn-2 being the secondary hydroxyl group [5].

Several isomeric forms of glyceryl caprylate-caprate exist, including:

  • Glyceryl 1-caprylate-2,3-dicaprate (C31H58O6): Features caprylic acid at the sn-1 position and capric acid at both sn-2 and sn-3 positions [4].

  • Glyceryl 1-caprate-2,3-dicaprylate (C29H54O6): Contains capric acid at the sn-1 position and caprylic acid at both sn-2 and sn-3 positions [4].

  • Glyceryl 1,2-dicaprylate-3-caprate (C29H54O6): Presents caprylic acid at both sn-1 and sn-2 positions, with capric acid at the sn-3 position [4].

  • Glyceryl 1,3-dicaprate-2-caprylate (C31H58O6): Features capric acid at both sn-1 and sn-3 positions, with caprylic acid at the sn-2 position [4].

Additionally, partial esterification leads to mono- and diglycerides, such as:

  • Glyceryl 1-caprylate-2-caprate-3-OH (C21H40O5): A diglyceride with caprylic acid at sn-1, capric acid at sn-2, and a free hydroxyl group at sn-3 [4].

  • Glyceryl 1-caprate-2-caprylate-3-OH (C21H40O5): A diglyceride with capric acid at sn-1, caprylic acid at sn-2, and a free hydroxyl group at sn-3 [4].

The molecular weight of these structures ranges from approximately 372.55 g/mol for diglycerides to 526.79 g/mol for certain triglyceride configurations [4]. This structural diversity contributes to the compound's versatility in various applications and influences its physicochemical properties [5].

Fatty Acid Profile and Esterification Patterns

Glyceryl caprylate-caprate contains a specific profile of medium-chain fatty acids, predominantly caprylic acid (C8:0) and capric acid (C10:0) [1]. These fatty acids are derived from natural sources such as coconut oil and palm kernel oil through processes of hydrolysis, fractionation, and re-esterification [7]. The composition typically features caprylic acid in the range of 50-80% and capric acid in the range of 20-50%, with other fatty acids present in minor amounts (less than 2%) [4].

The following table presents the key characteristics of the fatty acids found in glyceryl caprylate-caprate:

Fatty AcidCarbon Chain LengthTypical Composition (%)Molecular Weight (g/mol)Melting Point (°C)
Caprylic acid (C8:0)850-80%144.2116.5
Capric acid (C10:0)1020-50%172.2631.6
Other fatty acidsVarious<2%VariesVaries

The esterification patterns in glyceryl caprylate-caprate are complex and result in a mixture of mono-, di-, and triglycerides [8]. The distribution of these different esterification patterns significantly influences the compound's physical properties and functionality [9]. Commercial products typically contain predominantly triglycerides (75-95%), with smaller amounts of diglycerides (5-15%) and monoglycerides (0-10%) [4].

The esterification process involves the reaction between the hydroxyl groups of glycerol and the carboxyl groups of fatty acids [10]. This reaction can be catalyzed by acids, bases, or enzymes, with the latter providing greater control over regioselectivity [11]. The distribution of fatty acids across the three positions of the glycerol backbone is not random but follows patterns influenced by both thermodynamic and kinetic factors [12].

Research has shown that the sn-2 position often exhibits different esterification preferences compared to the sn-1 and sn-3 positions due to steric factors and the secondary nature of the hydroxyl group at this position [12]. Computational simulations have demonstrated that glyceryl caprylate exhibits the highest number of reactive conformations, followed by glyceryl caprate, suggesting preferential esterification patterns [12].

The esterification patterns can be summarized as follows:

Esterification PatternDescriptionPositional IsomersTypical Content in Commercial Products (%)
MonoglyceridesSingle fatty acid esterified to glycerol backbonesn-1, sn-2, or sn-3 monoglycerides0-10%
DiglyceridesTwo fatty acids esterified to glycerol backbonesn-1,2 or sn-1,3 or sn-2,3 diglycerides5-15%
TriglyceridesThree fatty acids esterified to glycerol backboneComplete esterification at all positions75-95%

The specific distribution of these esterification patterns contributes to the compound's amphiphilic nature, allowing it to function effectively as an emulsifier and stabilizer in various formulations [9].

Crystallographic Characteristics and Conformational Analysis

Glyceryl caprylate-caprate, like other triglycerides, exhibits polymorphism, which refers to the ability to exist in multiple crystalline forms with different molecular packing arrangements [13]. This polymorphism significantly influences the compound's physical properties, including melting point, solubility, and stability [14].

Three primary polymorphic forms have been identified in triglycerides: alpha (α), beta prime (β'), and beta (β) [15]. These forms differ in their subcell structures, which describe the cross-sectional packing of the aliphatic chains [15]. The crystallographic characteristics of these polymorphic forms are summarized in the following table:

Polymorphic FormChain PackingSubcell StructureStabilityMelting Point Range (°C)Typical d-spacing (Å)
α (alpha)HexagonalVertical oscillating chainsLeast stable~15-204.15
β' (beta prime)Orthorhombic perpendicularTilted chains with adjacent zigzags in different planesIntermediate stability~25-303.8, 4.2
β (beta)Triclinic parallelTilted chains with all zigzags in same planeMost stable~35-404.6

The polymorphic transformations in triglycerides follow a monotropic pathway, proceeding from the least stable α form to the most stable β form, often via the intermediate β' form [15]. Recent research has revealed that multiple β forms can exist, with four distinct β forms identified for various saturated monoacid triglycerides [13]. These forms differ slightly in their crystal packing and melting points, suggesting a more complex polymorphic landscape than previously understood [13].

X-ray diffraction studies have been instrumental in characterizing these polymorphic forms, revealing their distinct diffraction patterns and d-spacings [13]. The α form typically shows a single strong diffraction peak at approximately 4.15 Å, while the β' form exhibits two characteristic peaks at around 3.8 and 4.2 Å [15]. The β form is distinguished by a strong diffraction peak at approximately 4.6 Å [15].

Conformational analysis of glyceryl caprylate-caprate reveals important structural features that influence its crystallization behavior and physical properties [16]. The glycerol backbone typically adopts an extended conformation with a slight twist to minimize steric hindrance [4]. The fatty acid chains predominantly assume an all-trans zigzag conformation in the crystalline state, maximizing van der Waals interactions between adjacent chains [15].

The conformational characteristics of glyceryl caprylate-caprate can be summarized as follows:

Conformational FeaturePreferred ConformationTorsion AnglesEnergetic Considerations
Glycerol BackboneExtended with slight twistVariable depending on crystal packingMinimizes steric hindrance
Fatty Acid ChainAll-trans zigzagTrans (180°) for backbone C-C bondsMaximizes van der Waals interactions
Ester LinkagePlanar with slight rotation0° or 180° for C-O-C=OOptimizes hydrogen bonding
Terminal Methyl GroupsFree rotationUnrestrictedReduces repulsive interactions

Molecular dynamics simulations have provided insights into the conformational flexibility of glyceryl caprylate-caprate [12]. These studies have shown that the compound can adopt multiple conformations in solution, with the glycerol backbone exhibiting significant rotational freedom around its C-C bonds [12]. However, in the crystalline state, this flexibility is restricted by intermolecular interactions, leading to more defined conformational preferences [15].

XLogP3

6

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Emollient; Emulsifying; Solvent

General Manufacturing Information

All other chemical product and preparation manufacturing
Fabricated metal product manufacturing
Organic fiber manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Glycerides, mixed decanoyl and octanoyl: ACTIVE

Dates

Modify: 2024-04-14

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